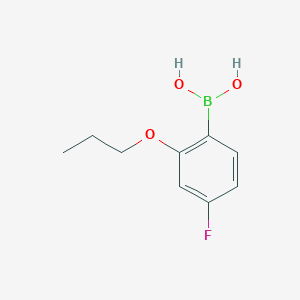
(4-氟-2-丙氧基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-2-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3 It is a boronic acid derivative that features a fluorine atom and a propoxy group attached to a phenyl ring
科学研究应用
(4-Fluoro-2-propoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of advanced materials, including polymers and sensors.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and developing diagnostic tools.
作用机制
Target of Action
The primary target of (4-Fluoro-2-propoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a broad array of diverse molecules with high enantioselectivity . The compound’s boronic ester moiety can be transformed into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have unique pharmacokinetic properties that warrant further investigation .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is highly selective and results in the formation of diverse molecules with high enantioselectivity . The compound’s action also leads to the formation of new functional groups at stereogenic centres .
Action Environment
The action of (4-Fluoro-2-propoxyphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium (II) complex and the conditions of the Suzuki–Miyaura coupling reaction . The compound’s reactivity can be tailored for application under specific SM coupling conditions . The compound is also generally environmentally benign .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-2-propoxyphenyl)boronic acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that the slow release rate of the active boronic acid allows it to maintain low concentrations, leading to favorable partitioning between cross-coupling and oxidative homo-coupling reactions . This property is particularly useful for the coupling of unstable substrates .
Transport and Distribution
Within cells and tissues, (4-Fluoro-2-propoxyphenyl)boronic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, thereby affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic applications of this compound .
Subcellular Localization
The subcellular localization of (4-Fluoro-2-propoxyphenyl)boronic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its therapeutic effects, as they determine the compound’s interactions with target proteins and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
(4-Fluoro-2-propoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the organometallic reagent.
Industrial Production Methods
Industrial production of (4-Fluoro-2-propoxyphenyl)boronic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-Fluoro-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Fluoro-2-propoxyphenol.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and propoxy groups, making it less reactive in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a propoxy group, affecting its electronic properties and reactivity.
4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
(4-Fluoro-2-propoxyphenyl)boronic acid is unique due to the presence of both a fluorine atom and a propoxy group on the phenyl ring. These substituents influence the compound’s electronic properties, making it more versatile in various chemical reactions and applications compared to its analogs.
属性
IUPAC Name |
(4-fluoro-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLRTURPYSKEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584282 |
Source


|
| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-60-6 |
Source


|
| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
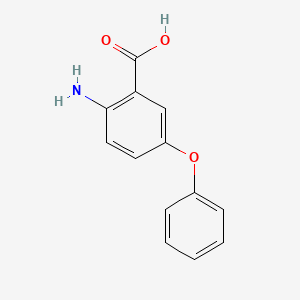

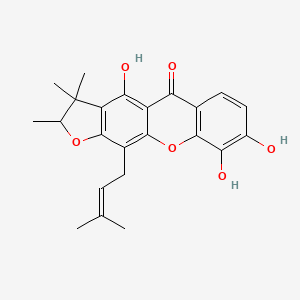
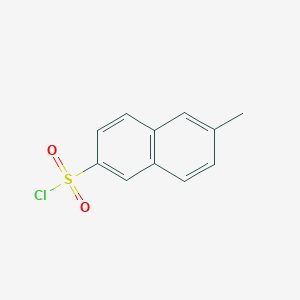

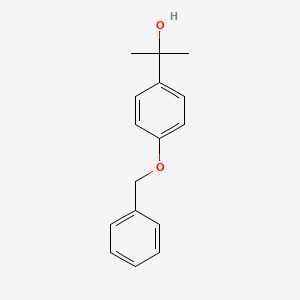

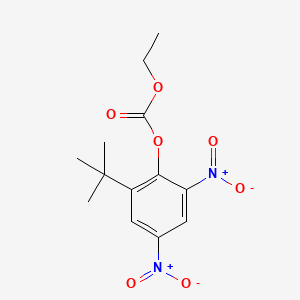
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)





